8-Methylquinoline-5-boronic Acid Pinacol Ester
Description
Properties
IUPAC Name |
8-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2/c1-11-8-9-13(12-7-6-10-18-14(11)12)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGVWEMFQCGKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=NC3=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylquinoline-5-boronic Acid Pinacol Ester typically involves the reaction of 8-methylquinoline with boronic acid derivatives under specific conditions. One common method includes the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out under controlled conditions using palladium catalysts and base in an inert atmosphere to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Methylquinoline-5-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic ester to a boronic acid.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases and nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
8-Methylquinoline-5-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methylquinoline-5-boronic Acid Pinacol Ester primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. In these reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. This process involves the transfer of the boronic ester group to the palladium catalyst, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes structural and physicochemical properties of 8-methylquinoline-5-boronic acid pinacol ester and related compounds:
Key Observations :
- Backbone Diversity: Quinoline derivatives exhibit higher aromatic stability compared to pyridine or indole analogs, influencing their electronic profiles in catalysis .
Stability and Hydrolysis Behavior
Pinacol boronic esters are generally stable under basic conditions but require acidic or oxidative conditions for hydrolysis to free boronic acids . Comparative studies reveal:
- Quinoline Derivatives: The electron-withdrawing nitrogen in quinoline slightly destabilizes the boronic ester, requiring milder hydrolysis conditions (e.g., 2M H₂SO₄ for 10 hours) compared to phenylboronic esters (e.g., 5M HCl for 8 hours) .
- Reactivity with H₂O₂: Unlike 4-nitrophenylboronic acid pinacol ester, which reacts rapidly with H₂O₂ to form a colored product (λmax 405 nm), quinoline-based esters show slower kinetics due to reduced electrophilicity at boron .
Spectroscopic Characterization
- ¹H NMR: The pinacol methyl groups in this compound resonate as a singlet at δ1.27–1.35 ppm, consistent with other pinacol esters (e.g., δ1.35 in benzimidazole analogs) .
- ¹³C NMR : Boronic ester carbons appear at δ84–85 ppm, distinct from free boronic acids (δ70–75 ppm) .
Biological Activity
8-Methylquinoline-5-boronic acid pinacol ester (8-MQ-5-BAPE) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of 8-MQ-5-BAPE, supported by relevant data and research findings.
Chemical Structure and Properties
8-MQ-5-BAPE is characterized by a quinoline core with a methyl group at the 8-position and a boronic acid moiety. The pinacol ester enhances its stability and solubility, making it suitable for various biological applications. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing the quinoline structure exhibit significant antimicrobial properties. 8-MQ-5-BAPE has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for 8-MQ-5-BAPE were found to be comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
| Bacterial Strain | MIC (mg/mL) | Standard Antibiotic MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.1 | 0.1 |
| Escherichia coli | 0.2 | 0.2 |
Anticancer Activity
The compound has also shown promising results in anticancer studies. In vitro assays demonstrated that 8-MQ-5-BAPE inhibits the proliferation of cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action involves the intercalation into DNA, disrupting replication processes, and inducing apoptosis in cancer cells .
Case Study: Anticancer Efficacy
A study involving A549 cells reported that treatment with 8-MQ-5-BAPE resulted in a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics.
The biological activity of 8-MQ-5-BAPE can be attributed to several mechanisms:
- DNA Intercalation : The compound intercalates into DNA strands, leading to structural distortions that inhibit replication.
- Enzyme Inhibition : It inhibits topoisomerases, enzymes essential for DNA unwinding during replication.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, contributing to its cytotoxic effects.
Pharmacological Applications
Given its biological activities, 8-MQ-5-BAPE holds potential for various pharmacological applications:
- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
- Anticancer Therapeutics : Use as a lead compound for designing novel anticancer drugs.
- Chemical Probes : Utilization in biochemical assays to study enzyme functions and interactions with nucleic acids.
Q & A
Q. How can 8-Methylquinoline-5-boronic Acid Pinacol Ester be synthesized from carboxylic acid precursors?
A photoinduced decarboxylative borylation method enables synthesis from carboxylic acids. Activate the acid as an N-hydroxyphthalimide ester, then react with bis(catecholato)diboron under visible light in amide solvents (e.g., DMF). The reaction proceeds via a radical chain mechanism without requiring metal catalysts. Post-reaction, isolate the pinacol boronic ester via aqueous workup .
Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions involving this compound?
Use palladium catalysts (e.g., Pd(PPh₃)₄) with a mild base (e.g., Na₂CO₃) in polar aprotic solvents (THF or DME) at 60–80°C. Ensure anhydrous conditions to prevent boronic ester hydrolysis. Monitor coupling efficiency via TLC or LC-MS .
Q. How should researchers handle and store this compound to ensure stability?
Store at –20°C under inert gas (argon/nitrogen) in airtight containers. Avoid exposure to moisture, strong oxidizers, or acidic/basic conditions. For short-term use, refrigeration (0–6°C) is acceptable .
Q. What purification techniques are effective post-synthesis?
Use column chromatography with silica gel and a gradient of ethyl acetate/hexane. For polar impurities, recrystallization from ethanol/water mixtures improves purity. Confirm purity via HPLC (>95%) or ¹H/¹¹B NMR .
Advanced Research Questions
Q. How can reaction intermediates of this boronic ester be characterized using NMR spectroscopy?
Monitor intermediates via ¹¹B NMR to track boron species (e.g., borinic esters). For example, allylboration intermediates show distinct shifts: boronic esters (~30 ppm) vs. borinic esters (~10 ppm). Combine with ¹H/¹³C NMR to resolve stereochemical outcomes .
Q. What strategies improve E/Z selectivity in allylboration reactions using this compound?
Generate borinic esters in situ by treating the pinacol boronic ester with nBuLi followed by TFAA. This approach reverses inherent Z-selectivity to achieve >90% E-selectivity in aldehyde allylboration. Validate selectivity via NOESY or chiral GC .
Q. How does the steric environment of the quinoline ring influence cross-coupling reactivity?
The methyl group at the 8-position increases steric hindrance, slowing transmetalation in Suzuki reactions. Optimize by using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C). Compare kinetic data with unsubstituted analogs to quantify steric effects .
Q. What analytical methods are used to monitor reaction kinetics with oxidizing agents like H₂O₂?
Track reaction progress via UV-vis spectroscopy (e.g., λ = 290 nm for boronic ester; λ = 405 nm for oxidized products). Use pseudo-first-order conditions (excess H₂O₂) and calculate rate constants (k) from absorbance decay. Adjust pH (7–9) to modulate reactivity .
Q. How can this ester be incorporated into polymeric materials for functional applications?
Polymerize via RAFT using 4-pinacolatoborylstyrene monomers. Deprotect the pinacol ester post-polymerization using mild acid (e.g., HCl in THF) to yield water-soluble boronic acid polymers. Form micelles by block copolymerization with N,N-dimethylacrylamide .
Q. What biological interactions are observed for this compound, and how are they studied?
Preliminary studies suggest proteasome inhibition via covalent binding to catalytic subunits. Use fluorescence-based assays (e.g., suc-LLVY-AMC hydrolysis) to quantify inhibition. Validate cellular effects (apoptosis, proliferation) in cancer cell lines via flow cytometry and Western blotting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
